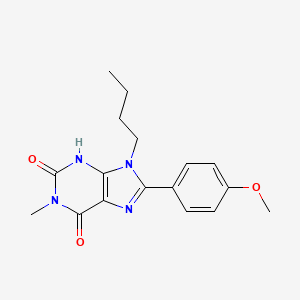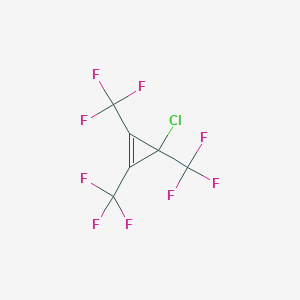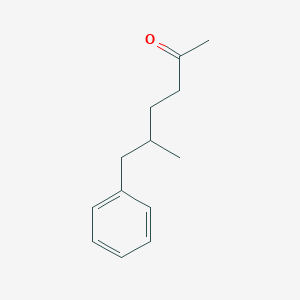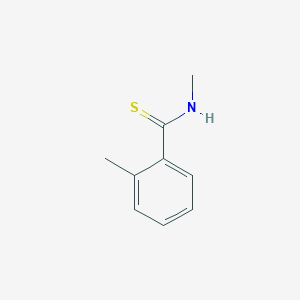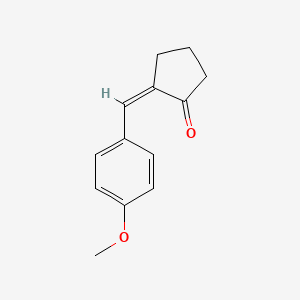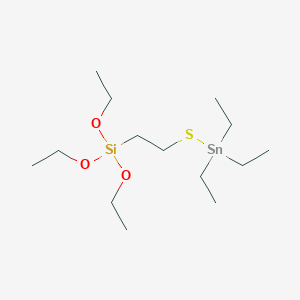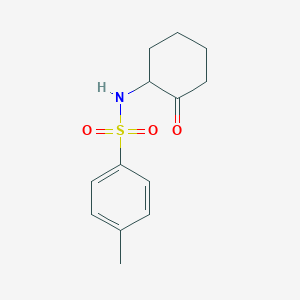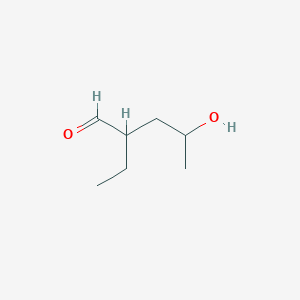![molecular formula C22H30N2O B14602934 (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene CAS No. 60692-66-2](/img/structure/B14602934.png)
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a unique structure with two aromatic rings substituted with alkyl and alkoxy groups, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene typically involves the azo coupling reaction. This reaction is a type of electrophilic aromatic substitution where a diazonium salt reacts with an aromatic compound. The general procedure includes the following steps:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as 4-(pentyloxy)phenol, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
1-Boc-4-AP: Used as an intermediate in the manufacture of fentanyl and related derivatives.
3-Fluoro-7-hydroxy-chroman-2,4-dione:
Uniqueness
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
60692-66-2 |
|---|---|
分子式 |
C22H30N2O |
分子量 |
338.5 g/mol |
IUPAC 名称 |
[4-(2-methylbutyl)phenyl]-(4-pentoxyphenyl)diazene |
InChI |
InChI=1S/C22H30N2O/c1-4-6-7-16-25-22-14-12-21(13-15-22)24-23-20-10-8-19(9-11-20)17-18(3)5-2/h8-15,18H,4-7,16-17H2,1-3H3 |
InChI 键 |
WKNIMKMDBPGRQU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


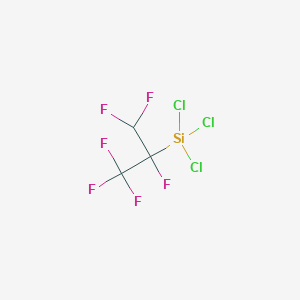
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
